Cas no 2034265-74-0 (3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone)
![3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone structure](https://www.kuujia.com/scimg/cas/2034265-74-0x500.png)
3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone
-
- Inchi: 1S/C11H18N4O/c1-11(2,3)6-10(16)14-7-9(8-14)15-5-4-12-13-15/h4-5,9H,6-8H2,1-3H3
- InChI Key: CVGMZORVHAKLAL-UHFFFAOYSA-N
- SMILES: C(N1CC(N2C=CN=N2)C1)(=O)CC(C)(C)C
Experimental Properties
- Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 394.5±52.0 °C(Predicted)
- pka: 0.75±0.70(Predicted)
3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-2008-15mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 15mg |
$133.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-50mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 50mg |
$240.0 | 2023-04-25 | |
Life Chemicals | F6473-2008-20mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 20mg |
$148.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-5μmol |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-10mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 10mg |
$118.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-30mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 30mg |
$178.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-2mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-3mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
Life Chemicals | F6473-2008-4mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6473-2008-1mg |
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]butan-1-one |
2034265-74-0 | 90%+ | 1mg |
$81.0 | 2023-04-25 |
3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone Related Literature
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone
Research Brief on 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone (CAS: 2034265-74-0)
In recent years, the compound 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone (CAS: 2034265-74-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine and triazole moieties, has shown promising potential in various therapeutic applications, including but not limited to, antimicrobial and anticancer activities. The following research brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview of its current status in scientific research.
The structural complexity of 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone offers a versatile scaffold for drug discovery. Recent studies have focused on its synthesis, optimization, and biological evaluation. A notable advancement is the development of efficient synthetic routes that enable the production of this compound with high yield and purity. Researchers have employed click chemistry techniques to introduce the triazole ring, which is critical for the compound's bioactivity. These synthetic improvements have facilitated further pharmacological investigations.
Pharmacological studies have revealed that 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone exhibits potent inhibitory effects against specific bacterial strains and cancer cell lines. For instance, in vitro assays demonstrated its efficacy against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. Additionally, preliminary data suggest that this compound may act as a modulator of certain signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Mechanistic insights into the compound's activity have been explored through molecular docking and computational studies. These analyses indicate that the triazole and azetidine groups play a crucial role in binding to target proteins, such as bacterial enzymes or oncogenic kinases. Such findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity. Moreover, structure-activity relationship (SAR) studies are underway to identify key structural features that contribute to the compound's biological effects.
Despite these promising results, challenges remain in the development of 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone as a therapeutic agent. Issues such as solubility, metabolic stability, and in vivo efficacy need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through the drug development pipeline.
In conclusion, 3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities warrant continued investigation. Future research should focus on overcoming existing limitations and exploring its potential in combination therapies or as a lead compound for novel drug development. The ongoing studies underscore the importance of this molecule in addressing unmet medical needs and advancing therapeutic innovation.
2034265-74-0 (3,3-Dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-1-azetidinyl]-1-butanone) Related Products
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)



